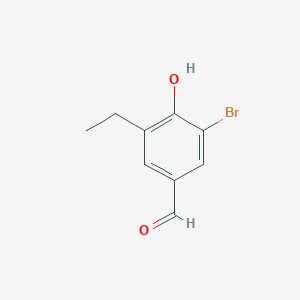

3-Bromo-5-ethyl-4-hydroxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

797784-43-1 |

|---|---|

Molecular Formula |

C9H9BrO2 |

Molecular Weight |

229.07 g/mol |

IUPAC Name |

3-bromo-5-ethyl-4-hydroxybenzaldehyde |

InChI |

InChI=1S/C9H9BrO2/c1-2-7-3-6(5-11)4-8(10)9(7)12/h3-5,12H,2H2,1H3 |

InChI Key |

NUJVYNCHMMVKBG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)C=O)Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 3 Bromo 5 Ethyl 4 Hydroxybenzaldehyde

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-Bromo-5-ethyl-4-hydroxybenzaldehyde involves disconnecting the functional groups from the aromatic ring to identify potential precursors. The primary disconnections are the carbon-bromine, carbon-ethyl, and carbon-formyl bonds attached to the central phenolic ring. The hydroxyl group is a key consideration as it strongly influences the regiochemical outcome of electrophilic aromatic substitution reactions.

A logical retrosynthetic pathway begins by targeting the formyl group, as its introduction is a common transformation. This leads back to a substituted phenol (B47542), 2-bromo-4-ethylphenol. Further disconnection of the bromine atom from this intermediate points to 4-ethylphenol (B45693), a readily available starting material. This approach is often preferred as it builds complexity on a simpler, commercially available precursor.

Approaches to Introduce Bromine Atom

The introduction of a bromine atom onto the phenolic ring is typically achieved through electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by an ethyl group in the key intermediate, 4-ethylphenol, bromination is expected to occur at one of the ortho positions.

Common brominating agents for this transformation include molecular bromine (Br₂) or N-Bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent, such as a chlorinated hydrocarbon like dichloromethane or chloroform, or in acetic acid. chemicalbook.comechemi.com To control the reaction and prevent over-bromination (which could lead to the formation of 2,6-dibromo-4-ethylphenol), the reaction is typically performed at reduced temperatures, for instance, 0°C. echemi.com The use of NBS can offer milder reaction conditions and improved selectivity. echemi.com

Table 1: Comparison of Bromination Reagents for Phenols

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Bromine (Br₂) in CH₂Cl₂/CHCl₃ | 0°C to room temperature | Readily available, potent electrophile. | Can lead to di-bromination, corrosive, generates HBr byproduct. guidechem.com |

| N-Bromosuccinimide (NBS) | Room temperature, often with an acid catalyst in acetonitrile. | Milder, easier to handle, often more selective for mono-bromination. echemi.com | Higher cost, succinimide byproduct needs removal. |

| Bromine (Br₂) in Acetic Acid | Room temperature to 45°C | Effective for less reactive substrates. chemicalbook.com | Can be slower, requires removal of acetic acid. |

Strategies for Ethyl Group Functionalization

The most straightforward strategy for incorporating the ethyl group is to begin the synthesis with a precursor that already contains this functionality. 4-Ethylphenol is an ideal starting material as it is commercially available and correctly positions the ethyl group para to the hydroxyl group. wikipedia.org This precursor-based approach circumvents the need for a separate ethylation step, such as a Friedel-Crafts alkylation of phenol. Friedel-Crafts alkylation on phenol itself can be problematic due to the high reactivity of the ring, leading to polyalkylation and formation of isomeric mixtures, making the selection of 4-ethylphenol a more efficient and rational choice.

Routes for Formyl Group Installation

The installation of a formyl group (CHO) ortho to a phenolic hydroxyl group can be accomplished via several classic named reactions. The choice of method depends on the specific substrate and desired reaction conditions. For the formylation of 2-bromo-4-ethylphenol, the hydroxyl and ethyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The formyl group is expected to add to the position ortho to the hydroxyl group and meta to the ethyl group.

Key formylation methodologies include:

Reimer-Tiemann Reaction : This reaction utilizes chloroform (CHCl₃) and a strong base, like sodium hydroxide (NaOH), to generate dichlorocarbene (:CCl₂) in situ. synarchive.comwikipedia.org The electron-rich phenoxide attacks the dichlorocarbene, followed by hydrolysis to yield the ortho-formylated product. While classic, yields can sometimes be moderate. wikipedia.org

Vilsmeier-Haack Reaction : This method employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). wikipedia.org This forms an electrophilic chloroiminium salt that reacts with the activated aromatic ring. organic-chemistry.org Subsequent hydrolysis of the resulting iminium ion furnishes the aldehyde. This reaction is often efficient for electron-rich aromatic compounds. ijpcbs.com

Duff Reaction : The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or sulfuric acid, followed by acid hydrolysis. uni.edu It is a reliable method for the ortho-formylation of phenols. Studies have shown its effectiveness on substituted phenols like p-ethylphenol. uni.edu

Considerations for Phenolic Hydroxyl Group

The phenolic hydroxyl group is central to the entire synthetic strategy. Its strong activating and ortho, para-directing nature governs the regioselectivity of both the bromination and formylation steps.

During Bromination : The -OH group activates the ring, facilitating electrophilic attack at the positions ortho to it. No protecting group is typically necessary for this step.

During Formylation : The hydroxyl group must be deprotonated to a phenoxide to enhance its nucleophilicity, particularly for the Reimer-Tiemann reaction. wikipedia.org In the Vilsmeier-Haack and Duff reactions, the hydroxyl group's electron-donating ability is sufficient to activate the ring for electrophilic attack without prior deprotonation. Protecting the hydroxyl group (e.g., as a methyl ether) would alter its directing effects and is generally not desirable for achieving the target substitution pattern.

Precursor Selection and Rationalization

The selection of an appropriate precursor is critical for an efficient and high-yielding synthesis. The choice is based on commercial availability, cost, and the strategic placement of existing functional groups to direct subsequent reactions.

Utilizing Substituted Phenols or Benzaldehydes

Based on the retrosynthetic analysis, two main classes of precursors can be considered: substituted phenols or substituted benzaldehydes.

Route A: Starting from a Substituted Phenol (4-Ethylphenol)

This is the most logical and rationalized route.

Starting Material : 4-Ethylphenol. This is a commercially available and relatively inexpensive starting material. wikipedia.org The ethyl group is already in the desired para position relative to the hydroxyl group.

Step 1: Bromination : Electrophilic bromination of 4-ethylphenol is performed. The strongly activating -OH group directs the bromine to the ortho position, yielding the key intermediate, 2-bromo-4-ethylphenol. nih.gov

Step 2: Formylation : The final formyl group is introduced ortho to the hydroxyl group of 2-bromo-4-ethylphenol using a suitable method like the Reimer-Tiemann, Vilsmeier-Haack, or Duff reaction.

Table 2: Proposed Synthetic Route from 4-Ethylphenol

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Bromination | 4-Ethylphenol + Br₂ in CH₂Cl₂ at 0°C | 2-Bromo-4-ethylphenol |

| 2 | Formylation | 2-Bromo-4-ethylphenol + e.g., CHCl₃, NaOH (Reimer-Tiemann) | This compound |

Route B: Starting from a Substituted Benzaldehyde (B42025) (e.g., 4-Hydroxybenzaldehyde)

An alternative, though more complex, route could start from a benzaldehyde.

Starting Material : 4-Hydroxybenzaldehyde (B117250).

Step 1: Ethylation : A Friedel-Crafts alkylation would be needed to introduce the ethyl group. This step is challenging due to the presence of both an activating hydroxyl group and a deactivating formyl group, which could lead to poor yields and side products.

Step 2: Bromination : The resulting 3-ethyl-4-hydroxybenzaldehyde would then be brominated. The directing effects of the three substituents would need to be carefully considered to achieve the desired regiochemistry.

Given the challenges associated with the ethylation of a substituted benzaldehyde, starting the synthesis from 4-ethylphenol is the more robust and strategically sound approach.

Brominating Agents and Regioselectivity

The introduction of a bromine atom onto the 4-hydroxybenzaldehyde framework is a critical step, governed by the directing effects of the resident substituents. The hydroxyl group is a potent activating group and directs electrophiles to the ortho and para positions. Conversely, the aldehyde group is a deactivating group, directing incoming electrophiles to the meta position. In the case of 3-ethyl-4-hydroxybenzaldehyde, the hydroxyl and ethyl groups are ortho, para-directing, while the aldehyde group is meta-directing. The interplay of these directing effects significantly influences the regiochemical outcome of bromination.

Common brominating agents for such electrophilic aromatic substitutions include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of solvent and reaction conditions can further influence the selectivity of the bromination. For instance, the use of a non-polar solvent can favor the desired isomer by minimizing side reactions. A key challenge in the bromination of substituted phenols is the potential for over-bromination, leading to di- or tri-brominated products. guidechem.com To circumvent this, milder brominating agents or the use of protecting groups can be employed to control the reaction.

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| Molecular Bromine (Br₂) | Acetic acid, Chloroform | Readily available, potent | Can lead to over-bromination, harsh conditions |

| N-Bromosuccinimide (NBS) | CCl₄, with initiator (e.g., AIBN) | Milder, more selective | Requires radical initiation |

| Pyridinium Bromide Perbromide | Acetic acid | Solid, easier to handle than Br₂ | Can be less reactive |

The regioselectivity of the bromination of 3-ethyl-4-hydroxybenzaldehyde is directed by the powerful ortho, para-directing hydroxyl group, leading to substitution at the positions ortho to it. Since the para position is occupied by the aldehyde group, bromination is expected to occur at one of the ortho positions (C3 or C5). The presence of the ethyl group at C3 would sterically hinder substitution at C2, thus favoring bromination at the C5 position. However, electronic effects also play a crucial role, and a mixture of isomers may be obtained.

Direct Synthesis Approaches

Direct synthesis of this compound can be approached through several strategic pathways, each involving the sequential introduction of the bromo, ethyl, and formyl groups onto the phenol ring.

As previously discussed, the direct bromination of 3-ethyl-4-hydroxybenzaldehyde is a viable route. To achieve the desired 3-bromo-5-ethyl isomer, the starting material would need to be 3-ethyl-4-hydroxybenzaldehyde. The hydroxyl group at C4 and the ethyl group at C3 are both activating and ortho, para-directing. The aldehyde at C1 is deactivating and meta-directing. The powerful hydroxyl group will primarily direct the incoming bromine to the positions ortho to it, which are C3 and C5. Since C3 is already substituted with an ethyl group, the bromination is anticipated to occur at the C5 position.

Controlling the reaction conditions is paramount to prevent the formation of di-brominated byproducts. This can be achieved by the slow addition of the brominating agent at low temperatures. The choice of solvent can also impact the selectivity. A patent for the synthesis of 3-bromo-4-hydroxybenzaldehyde (B1265673) describes the use of a chloromethane solvent with a co-solvent to control the reaction. google.com

An alternative strategy involves the formylation of a pre-functionalized phenol, such as 3-bromo-5-ethylphenol. Several classic and modern formylation reactions can be employed for this purpose, each with its own set of advantages and regioselective preferences.

Duff Reaction : This reaction utilizes hexamine in the presence of an acid to achieve ortho-formylation of phenols. wikipedia.orguni.edu For 3-bromo-5-ethylphenol, the hydroxyl group would direct the formylation to the ortho positions (C2, C4, and C6). The positions C2 and C6 are sterically hindered by the adjacent bromo and ethyl groups, respectively, potentially favoring formylation at the C4 position to yield the desired product.

Reimer-Tiemann Reaction : This method employs chloroform and a strong base to generate dichlorocarbene, which then reacts with the phenoxide to introduce a formyl group, primarily at the ortho position. wikipedia.org Similar to the Duff reaction, steric hindrance from the existing substituents in 3-bromo-5-ethylphenol would likely direct the formylation to the C4 position.

Vilsmeier-Haack Reaction : This reaction uses a substituted amide (like DMF) and phosphorus oxychloride to generate the Vilsmeier reagent, which acts as the formylating agent. wikipedia.orgijpcbs.com It is particularly effective for electron-rich aromatic compounds. The regioselectivity is again governed by the directing effects of the substituents on the phenol ring.

Magnesium Chloride-Mediated Formylation : A milder and highly regioselective method for ortho-formylation of phenols involves the use of magnesium chloride, triethylamine (B128534), and paraformaldehyde. orgsyn.orgorgsyn.orgresearchgate.net This method has been shown to be effective for a variety of substituted phenols.

| Formylation Reaction | Reagents | Typical Position of Formylation |

| Duff Reaction | Hexamine, Acid | Ortho |

| Reimer-Tiemann Reaction | Chloroform, Strong Base | Ortho |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Ortho/Para |

| MgCl₂-Mediated Formylation | MgCl₂, Triethylamine, Paraformaldehyde | Ortho |

The ethyl group can be introduced onto the aromatic ring through Friedel-Crafts alkylation. Starting with 3-bromo-4-hydroxybenzaldehyde, alkylation with an ethylating agent such as ethyl bromide in the presence of a Lewis acid catalyst could potentially yield the target molecule. However, Friedel-Crafts alkylation is often plagued by issues of polyalkylation and rearrangement. The directing effects of the hydroxyl, bromo, and aldehyde groups would need to be carefully considered to predict the regiochemical outcome. The strongly activating hydroxyl group would direct the incoming ethyl group to the ortho and para positions. With the para position blocked, and one ortho position occupied by bromine, the ethyl group would be directed to the other ortho position (C5).

Catalytic Synthesis and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient catalytic methods.

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile tool for the formation of carbon-carbon bonds and could be strategically employed in the synthesis of this compound.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org For instance, 3,5-dibromo-4-hydroxybenzaldehyde could be selectively coupled with an ethylboronic acid derivative to introduce the ethyl group at one of the bromine-substituted positions. The challenge would lie in achieving mono-ethylation.

Negishi Coupling : This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netnih.govnobelprize.org Similar to the Suzuki coupling, this could be used to introduce the ethyl group onto a di-halogenated precursor.

These cross-coupling methods often proceed under milder conditions and with higher selectivity than traditional methods, aligning with the principles of green chemistry. The development of such catalytic routes would represent a significant advancement in the synthesis of this complex molecule.

Photoredox and Electro-organic Synthetic Methods

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a mild and efficient method for the bromination of phenols. This technique utilizes a photocatalyst, such as Ru(bpy)₃Cl₂, which, upon irradiation with visible light, can initiate single electron transfer processes. In a potential synthetic route to this compound, the photocatalyst could be used to generate a bromine radical in situ from a suitable bromine source like carbon tetrabromide (CBr₄) or an alkali metal bromide. This method avoids the direct use of hazardous molecular bromine and often proceeds with high regioselectivity under ambient conditions. For instance, studies on the bromination of other phenols have shown that the choice of photocatalyst and solvent can significantly influence the reaction's efficiency and selectivity.

A proposed mechanism involves the excited photocatalyst oxidizing a bromide source to generate a bromine radical, which then undergoes electrophilic aromatic substitution with the 3-ethyl-4-hydroxybenzaldehyde substrate. The reaction conditions, including the choice of solvent (e.g., acetonitrile) and light source (e.g., blue LEDs), would need to be optimized to achieve a high yield of the desired product.

Electro-organic Synthesis:

Electro-organic synthesis offers another sustainable and controlled approach to the bromination of aromatic compounds. In this method, an electric current is used to drive the oxidation of a bromide salt (e.g., NaBr, KBr, or NH₄Br) at the anode, generating the brominating species in situ. This technique allows for precise control over the reaction rate and can often be performed without the need for additional oxidizing agents, reducing waste generation.

For the synthesis of this compound, an undivided cell setup with a suitable anode material (e.g., platinum or carbon) could be employed. The 3-ethyl-4-hydroxybenzaldehyde and a bromide salt would be dissolved in an appropriate solvent system, and the reaction would be initiated by applying a controlled current or potential. The key advantage of this method is the ability to generate the reactive bromine species at the electrode surface, minimizing its concentration in the bulk solution and potentially enhancing selectivity. Optimization of parameters such as current density, electrode material, and solvent composition would be crucial for maximizing the yield and purity of the final product.

Microwave-Assisted and Flow Chemistry Applications in Synthesis

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. The application of microwave irradiation to the bromination of 3-ethyl-4-hydroxybenzaldehyde could offer significant advantages. The reaction would typically be carried out in a sealed vessel, allowing for temperatures and pressures above the solvent's boiling point to be reached safely. This can lead to a significant acceleration of the reaction rate.

Various brominating agents, such as N-bromosuccinimide (NBS) or molecular bromine in a suitable solvent, could be employed. The choice of solvent is critical, as it must be able to efficiently absorb microwave energy. Polar solvents like ethanol (B145695), methanol (B129727), or dimethylformamide are often used. The optimization of microwave power, temperature, and reaction time would be necessary to achieve the desired outcome.

Flow Chemistry Applications:

Continuous flow chemistry provides a safe, scalable, and highly controlled environment for chemical reactions, particularly those involving hazardous reagents like bromine. The bromination of 3-ethyl-4-hydroxybenzaldehyde in a flow reactor would involve continuously pumping streams of the substrate and the brominating agent through a heated or irradiated reaction coil. The small reactor volume enhances heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risk of runaway reactions.

This methodology is particularly well-suited for photochemical and electrochemical reactions, where the efficient delivery of light or electricity to the reaction mixture is crucial. For instance, a flow reactor could be coupled with a UV lamp for photobromination or with electrodes for continuous electro-organic synthesis. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rates of the reagents. This allows for rapid optimization and scaling of the synthesis.

Optimization of Reaction Conditions and Yield Enhancement

The successful synthesis of this compound with high yield and purity relies on the careful optimization of various reaction parameters.

Solvent Effects on Regioselectivity and Reaction Rate

The choice of solvent can have a profound impact on both the rate and the regioselectivity of the bromination of phenols. The polarity of the solvent can influence the stability of the intermediates and transition states in the electrophilic aromatic substitution mechanism.

| Solvent | Dielectric Constant (ε) | Potential Effect on Bromination |

| Acetic Acid | 6.2 | Can act as both solvent and catalyst, promoting the formation of the electrophilic bromine species. |

| Dichloromethane | 9.1 | A common non-polar aprotic solvent that can favor para-substitution. |

| Acetonitrile | 37.5 | A polar aprotic solvent often used in photoredox and electrochemical reactions. |

| Methanol | 32.7 | A polar protic solvent that can influence the reactivity of the phenol through hydrogen bonding. |

| Water | 80.1 | A highly polar protic solvent that can significantly activate the phenol ring, but may lead to over-bromination. |

In general, polar solvents can stabilize the charged intermediates formed during the reaction, potentially increasing the reaction rate. However, the effect on regioselectivity is more complex. For phenolic substrates, non-polar solvents often favor bromination at the para position relative to the hydroxyl group, while polar protic solvents can sometimes increase the proportion of the ortho-substituted product. For the synthesis of this compound, where the bromine is introduced ortho to the hydroxyl group and meta to the aldehyde, a careful screening of solvents would be necessary to achieve the desired regioselectivity.

Temperature and Pressure Influence on Reaction Profiles

Temperature is a critical parameter in chemical reactions, directly affecting the reaction rate. According to the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the reaction rate constant. However, for electrophilic aromatic bromination, higher temperatures can also lead to decreased selectivity and the formation of undesired byproducts, such as polybrominated species. Therefore, the reaction temperature must be carefully controlled to balance the rate of reaction with the desired selectivity.

In microwave-assisted synthesis, both temperature and pressure can be elevated, which can significantly accelerate the reaction. The ability to precisely control the temperature in a microwave reactor is a key advantage for optimizing the synthesis.

In flow chemistry, the excellent heat transfer allows for precise temperature control along the reactor, enabling the creation of specific temperature profiles to maximize yield and minimize byproduct formation.

Catalyst Loading and Ligand Design for Improved Efficiency

In catalyzed reactions, such as photoredox catalysis, the amount of catalyst used (catalyst loading) is a crucial factor. While a higher catalyst loading can increase the reaction rate, it also increases the cost and can sometimes lead to catalyst deactivation or the formation of byproducts. Optimization studies aim to find the minimum catalyst loading that provides a satisfactory reaction rate and yield.

For photoredox reactions, the design of the photocatalyst itself, including the choice of metal center and ligands, can significantly impact its photophysical and electrochemical properties, and thus its catalytic efficiency. While standard catalysts like Ru(bpy)₃Cl₂ are often effective, the development of new catalysts with tailored properties is an active area of research.

In the context of other catalytic bromination methods, the design of ligands for transition metal catalysts can influence the steric and electronic environment around the metal center, thereby affecting the selectivity and activity of the catalyst.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and any byproducts. Common purification techniques for this type of compound include:

Crystallization: This is a widely used technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of crystallization solvent is critical for obtaining high purity and yield.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina). The crude mixture is loaded onto a column packed with the stationary phase, and a solvent or mixture of solvents (the mobile phase) is passed through the column. Different components of the mixture travel through the column at different rates and can be collected as separate fractions.

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their different solubilities in two immiscible liquid phases (e.g., an organic solvent and water). This is often used as a first step in the work-up procedure to remove inorganic salts and other water-soluble impurities.

Distillation: For liquid products or intermediates, distillation can be used for purification based on differences in boiling points. However, for a solid like this compound, this would only be applicable to liquid starting materials or intermediates.

The choice of purification method depends on the physical properties of the target compound and the nature of the impurities. A combination of these techniques may be necessary to achieve the desired level of purity.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. ncert.nic.in However, in aromatic aldehydes like 3-Bromo-5-ethyl-4-hydroxybenzaldehyde, the reactivity is generally lower than in aliphatic aldehydes. This reduced reactivity is due to the resonance effect of the aromatic ring, which delocalizes the partial positive charge on the carbonyl carbon. quora.compressbooks.pub

Nucleophilic addition is the most fundamental reaction of the aldehyde group. numberanalytics.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

The general mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile (:Nu⁻) adds to the carbonyl carbon, breaking the C=O pi bond and pushing electrons onto the oxygen atom.

Protonation: The resulting alkoxide intermediate is protonated by an acid source (like water or added acid) to give the final product. libretexts.org

Common nucleophilic addition reactions for aromatic aldehydes include the formation of cyanohydrins and acetals.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), often catalyzed by a base to generate the more potent cyanide nucleophile (CN⁻), results in the formation of a cyanohydrin. ncert.nic.in

Acetal Formation: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form an acetal. The reaction proceeds via a hemiacetal intermediate. britannica.com

The substituents on the benzene (B151609) ring of this compound influence the electrophilicity of the carbonyl carbon. The ethyl group is electron-donating, which slightly deactivates the aldehyde towards nucleophilic attack. Conversely, the bromine atom is electron-withdrawing through induction, which enhances the electrophilicity of the carbonyl carbon.

| Reaction Type | Nucleophile | Typical Reagents | Product |

|---|---|---|---|

| Cyanohydrin Formation | Cyanide ion (CN⁻) | HCN, KCN/NaCN (base catalyst) | 2-(3-Bromo-5-ethyl-4-hydroxyphenyl)-2-hydroxyacetonitrile |

| Acetal Formation | Alcohol (R-OH) | 2 eq. R-OH, Acid catalyst (e.g., H₂SO₄) | 1-Bromo-3-(dialkoxymethyl)-5-ethylphenol |

Aldehydes react with primary amines in a condensation reaction to form imines, also known as Schiff bases. chemsociety.org.ng This reaction is a cornerstone of imine chemistry and involves a nucleophilic addition followed by a dehydration step. nih.gov The formation of Schiff bases derived from hydroxybenzaldehydes is a well-documented process. rsc.orgresearchgate.net

The mechanism involves three main reversible steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon. nih.gov

Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom forms a neutral intermediate called a carbinolamine. nih.gov

Dehydration: The carbinolamine is protonated at the oxygen (often by an acid catalyst), turning the hydroxyl group into a good leaving group (water). Elimination of water and formation of the C=N double bond yields the imine. nih.gov

The reaction is typically catalyzed by either acid or base and is reversible. chemsociety.org.ng The stability of the resulting imine is often enhanced by conjugation with the aromatic ring.

The formyl group of this compound can readily undergo both oxidation and reduction.

Oxidation: Aromatic aldehydes are oxidized to form carboxylic acids. numberanalytics.comnumberanalytics.com This transformation can be achieved using a variety of oxidizing agents. The product of the oxidation of this compound is 3-Bromo-5-ethyl-4-hydroxybenzoic acid. Because this aldehyde lacks alpha-hydrogens, it can also undergo the Cannizzaro reaction in the presence of a strong base, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol. britannica.com

Reduction: The most common reduction of an aldehyde yields a primary alcohol. britannica.com This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni). britannica.com The reduction product is (3-Bromo-5-ethyl-4-hydroxyphenyl)methanol.

| Transformation | Typical Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, K₂Cr₂O₇/H₂SO₄, Ag₂O (Tollens' reagent) | 3-Bromo-5-ethyl-4-hydroxybenzoic acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Pd | (3-Bromo-5-ethyl-4-hydroxyphenyl)methanol |

| Cannizzaro Reaction | Concentrated NaOH or KOH | 3-Bromo-5-ethyl-4-hydroxybenzoic acid and (3-Bromo-5-ethyl-4-hydroxyphenyl)methanol |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is acidic and can act as a nucleophile after deprotonation. Its reactivity is influenced by the steric hindrance from the adjacent ethyl and bromo groups.

The hydroxyl group of phenols can be converted into ethers (O-alkylation) or esters (O-acylation). These reactions typically proceed via a phenolate (B1203915) intermediate, which is formed by treating the phenol (B47542) with a base. pharmaxchange.info

O-Alkylation: This reaction, often known as the Williamson ether synthesis, involves the reaction of the phenolate anion with an alkyl halide. orientjchem.org The phenolate acts as a nucleophile and displaces the halide in an SN2 reaction. pharmaxchange.info For sterically hindered phenols, the choice of solvent and base is crucial to favor O-alkylation over competing C-alkylation. pharmaxchange.infogoogle.com Aprotic solvents are generally preferred for O-alkylation. pharmaxchange.info

O-Acylation: Phenols are converted to esters by reacting them with acylating agents such as acyl chlorides or acid anhydrides. ucalgary.ca The reaction is often carried out in the presence of a base (like pyridine (B92270) or aqueous NaOH in the Schotten-Baumann reaction) to neutralize the HCl by-product and to generate the more nucleophilic phenoxide. lew.ro Phase-transfer catalysis can also be an effective method for the acylation of substituted phenols. tandfonline.comtandfonline.com

Hydrogen bonding plays a significant role in the properties and reactivity of phenols. mdpi.com In this compound, the hydroxyl group is para to the aldehyde group, precluding the formation of an intramolecular hydrogen bond between them. vedantu.com

However, intermolecular hydrogen bonding is highly significant. Molecules of this compound can form hydrogen bonds with each other, where the hydroxyl group of one molecule acts as a hydrogen bond donor and the carbonyl oxygen or the hydroxyl oxygen of another molecule acts as an acceptor. These interactions are responsible for the compound's physical properties, such as a relatively high melting point compared to non-hydrogen-bonded analogues.

This hydrogen bonding also influences chemical reactivity:

Acidity: Intermolecular hydrogen bonding with solvent molecules (especially protic solvents) can stabilize the phenolate anion, thereby influencing the pKa of the phenolic proton.

Nucleophilicity: Hydrogen bonding to the phenolic oxygen can decrease its nucleophilicity by lowering the energy of its lone pair electrons. Conversely, deprotonation to form the phenoxide dramatically increases nucleophilicity. The accessibility of the hydroxyl group to reagents can also be hindered by the network of intermolecular hydrogen bonds.

Metal Complexation through the Hydroxyl Functionality

The phenolic hydroxyl group in this compound serves as a primary site for metal complexation. The oxygen atom possesses lone pairs of electrons that can coordinate with various metal ions. Research on similar 4-hydroxybenzaldehyde (B117250) derivatives has shown that these compounds can act as ligands, forming stable complexes with a range of transition metals. For instance, resins synthesized from 4-hydroxybenzaldehyde have demonstrated the ability to chelate metal ions such as Hg²⁺, Ni²⁺, and Pb²⁺, indicating the capacity of the phenolic oxygen and other atoms to participate in binding. orientjchem.org

The coordination can occur through the deprotonated phenoxide, forming a more stable anionic oxygen donor. The presence of the adjacent aldehyde group can also influence the complexation behavior, potentially leading to bidentate coordination involving both the hydroxyl oxygen and the aldehyde oxygen, depending on the metal and reaction conditions. This chelation can be a crucial step in the catalytic activation of the molecule for subsequent reactions.

Table 1: Potential Metal Complexation Modes

| Coordination Site | Metal Ion Example | Bonding Nature |

|---|---|---|

| Phenolic Oxygen | Fe(III), Cu(II) | Covalent/Coordinate |

Reactivity of the Aryl Bromide

The carbon-bromine bond on the aromatic ring is a key functional handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide). chemistrysteps.commasterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. masterorganicchemistry.comlibretexts.org

In the case of this compound, the hydroxyl group is an electron-donating group, and the ethyl group is weakly electron-donating. The aldehyde group is electron-withdrawing but is positioned meta to the bromine atom, which does not allow for effective resonance stabilization of the intermediate. libretexts.org Consequently, this compound is not expected to undergo SNAr reactions under standard conditions. For such a reaction to occur, activation of the ring, for example, by the introduction of a nitro group ortho or para to the bromine, would be necessary.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom makes this compound an excellent substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.senih.gov This method is widely used for the synthesis of biaryl compounds. The reaction of this compound with an arylboronic acid would be expected to proceed efficiently to yield the corresponding biphenyl (B1667301) derivative. The mild reaction conditions are generally tolerant of the aldehyde and hydroxyl functional groups. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org Applying this to this compound would allow for the introduction of various alkenyl groups at the position of the bromine atom.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This is a highly efficient method for the synthesis of aryl alkynes. The reaction is generally tolerant of various functional groups, and it is expected that this compound would readily participate in such transformations.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Catalyst/Base Example |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Biaryl | Pd(PPh₃)₄ / K₂CO₃ |

| Heck | Alkene | Substituted Alkene | Pd(OAc)₂ / Et₃N |

Reactivity of the Aromatic Ring System

The existing substituents on the aromatic ring of this compound direct the regioselectivity of further reactions on the ring.

Further Electrophilic Aromatic Substitution (if applicable)

The positions ortho to the hydroxyl group are already substituted by the bromine and ethyl groups. The position para to the hydroxyl group is occupied by the aldehyde. The remaining unsubstituted position on the ring is ortho to the aldehyde and bromine, and meta to the hydroxyl and ethyl groups. Given the strong activating effect of the hydroxyl group, further electrophilic substitution, such as nitration or halogenation, would likely be directed to the position ortho to the hydroxyl group, potentially displacing one of the existing substituents under harsh conditions, or to the single available position, though the steric hindrance and the deactivating effects of the adjacent aldehyde and bromine would likely make this challenging.

Radical Reactions on the Aromatic Core

The phenolic structure of this compound makes it susceptible to radical reactions, particularly those involving the abstraction of the hydrogen atom from the hydroxyl group to form a phenoxy radical. nih.gov Studies on bromophenols have shown that they can react with radicals such as H• and OH• to form bromophenoxy radicals. nih.gov The stability and subsequent reactions of this radical would be influenced by the other substituents on the ring. The presence of the bromine atom can affect the reactivity and the ultimate fate of the radical species. nih.gov Phenol moieties can react with bromine radicals primarily through an electron transfer mechanism to form phenoxyl radicals. nih.gov

Reaction Kinetics and Mechanistic Investigations

In the absence of direct data, the reactivity of this compound can be inferred by considering its structural features: a benzaldehyde (B42025) ring substituted with a hydroxyl group, a bromine atom, and an ethyl group. The interplay of these functional groups dictates the electron density distribution on the aromatic ring and the reactivity of the aldehyde and hydroxyl moieties.

Aldehyde Group Reactivity: The formyl group (-CHO) is known to undergo a variety of reactions, including oxidation, reduction, and nucleophilic addition. The rate of these reactions would be influenced by the electronic effects of the other substituents on the ring.

Phenolic Group Reactivity: The hydroxyl group (-OH) attached to the aromatic ring is weakly acidic and can be deprotonated to form a phenoxide ion. It also strongly activates the ring towards electrophilic substitution.

Aromatic Ring Reactivity: The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The bromine atom is a deactivating group but also an ortho, para-director. The ethyl group is a weak activating group. The combined effects of these substituents would determine the regioselectivity and rate of electrophilic aromatic substitution reactions.

While general reaction mechanisms for similar molecules, such as the bromination of other substituted phenols or the oxidation of other aromatic aldehydes, are well-documented, applying these directly to this compound without experimental verification would be speculative.

Due to the lack of specific research on the reaction kinetics and mechanistic pathways of this compound, no data tables with kinetic parameters (e.g., rate constants, activation energies) or detailed research findings can be presented. Further experimental research is required to characterize the chemical reactivity and transformation mechanisms of this compound.

Spectroscopic and Structural Analysis of this compound Remains Elusive

A thorough investigation into the advanced spectroscopic characterization and structural elucidation of the chemical compound this compound has revealed a significant lack of publicly available experimental data. Despite extensive searches of scientific literature and chemical databases, specific details regarding its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are not available.

The inquiry sought to provide a detailed analysis of the compound's ¹H NMR and ¹³C NMR spectra, including chemical shifts, coupling constants, and multiplicities for a complete proton and carbon assignment. Additionally, the planned investigation aimed to explore the use of two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY to establish connectivity and spatial relationships within the molecule.

Furthermore, a comprehensive vibrational analysis of the functional groups present in this compound using IR spectroscopy was intended. This would have involved the detailed examination of the characteristic absorption bands for the carbonyl (C=O), hydroxyl (O-H), carbon-bromine (Ar-Br), and carbon-hydrogen (C-H) bonds. The study also planned to investigate the presence and nature of intra- and intermolecular hydrogen bonding.

While information for structurally similar compounds, such as 3-bromo-4-hydroxybenzaldehyde (B1265673) and other substituted benzaldehydes, is accessible, this data is not directly applicable for a scientifically accurate and exclusive analysis of this compound. The unique substitution pattern of the target compound, with both a bromine atom and an ethyl group flanking the hydroxyl group, is expected to significantly influence its spectroscopic properties. Without experimental data, any attempt to detail its spectroscopic characteristics would be purely speculative and would not meet the required standards of scientific accuracy.

Consequently, the creation of an in-depth article focusing solely on the advanced spectroscopic characterization and structural elucidation of this compound is not possible at this time due to the absence of the necessary primary research data in the public domain.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides the exact mass of a molecule with a high degree of accuracy, which in turn allows for the determination of its elemental composition.

The elemental formula of 3-Bromo-5-ethyl-4-hydroxybenzaldehyde is C₉H₉BrO₂. The theoretical monoisotopic mass can be calculated with high precision. Based on computational models, the predicted exact mass of the neutral molecule [M] is approximately 227.9786 g/mol . nih.gov High-resolution mass spectrometers can measure this value to within a few parts per million (ppm), allowing for the confident determination of the elemental composition.

The presence of bromine is a key isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum for bromine-containing ions, with two peaks of roughly equal intensity separated by two mass-to-charge units (m/z). In the case of this compound, the molecular ion region would exhibit two prominent peaks for [M]⁺ and [M+2]⁺.

Table 1: Theoretical HRMS Data for this compound

| Ion | Elemental Composition | Theoretical m/z |

|---|---|---|

| [M]⁺ | C₉H₉⁷⁹BrO₂ | 227.9786 |

This data is computationally derived and awaits experimental verification.

While no specific experimental fragmentation data for this compound is readily available in the scientific literature, a putative fragmentation pathway can be proposed based on the known fragmentation patterns of substituted benzaldehydes and phenols. Electron ionization (EI) would likely induce the initial loss of a hydrogen atom from the aldehyde group to form a stable acylium ion [M-H]⁺. Another probable fragmentation would be the cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion, or the loss of an ethyl radical (•C₂H₅) to yield an [M-29]⁺ ion. The loss of carbon monoxide (CO) from the aldehyde group is also a characteristic fragmentation pathway for benzaldehydes, which would result in an [M-28]⁺ ion.

Table 2: Plausible Mass Spectral Fragments of this compound

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |

| [M-CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| [M-C₂H₅]⁺ | Loss of an ethyl radical |

| [M-CO]⁺ | Loss of carbon monoxide from the aldehyde |

This fragmentation pathway is hypothetical and requires confirmation through experimental mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the substituted benzene (B151609) ring, which contains several functional groups that influence its electronic structure: the hydroxyl (-OH) group, the aldehyde (-CHO) group, the bromine (-Br) atom, and the ethyl (-C₂H₅) group. The benzene ring itself exhibits π → π* transitions. The presence of the electron-donating hydroxyl group and the electron-withdrawing aldehyde group, along with the bromine atom, extends the conjugation and shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

One would expect to observe two main absorption bands. The more intense band at a shorter wavelength would correspond to the π → π* transition of the aromatic system. A less intense band at a longer wavelength would be attributable to the n → π* transition, involving the non-bonding electrons of the oxygen atom in the carbonyl group of the aldehyde. For the parent compound, 4-hydroxybenzaldehyde (B117250), the π → π* transition is observed around 285 nm. The substitution pattern in this compound is expected to further modify the position and intensity of these absorption bands.

Solvatochromism refers to the shift in the position of an absorption band upon changing the polarity of the solvent. This phenomenon is dependent on the differential solvation of the ground and excited states of the molecule. For phenolic compounds, the nature of the solvent can significantly influence the UV-Vis spectrum.

In polar protic solvents, such as ethanol (B145695) or water, hydrogen bonding can occur with the hydroxyl and carbonyl groups. This can lead to a shift in the absorption maxima. For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. Conversely, for n → π* transitions, an increase in solvent polarity often results in a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding electrons in the ground state. While specific experimental data on the solvatochromism of this compound is not available, studies on similar phenolic compounds suggest that such shifts would be observable.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can provide precise bond lengths, bond angles, and intermolecular interactions.

To date, a crystal structure for this compound has not been reported in the crystallographic databases. Therefore, experimental data on its solid-state conformation, crystal packing, and intermolecular interactions are not available. Obtaining a single crystal of suitable quality would be the first step in such a study. If a crystal structure were to be determined, it would reveal the planarity of the benzene ring, the orientation of the aldehyde, hydroxyl, and ethyl substituents, and any hydrogen bonding or other non-covalent interactions that dictate the crystal lattice. For instance, studies on the related compound, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, have shown that the molecular conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl and aldehyde groups, and that the non-hydrogen atoms of the core structure are nearly coplanar. researchgate.net Similar features might be expected for this compound.

Solid-State Molecular Conformation and Geometry

There is currently no publicly available single-crystal X-ray diffraction data for this compound. Such an analysis would be essential to definitively determine its solid-state molecular conformation, including precise bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the benzene ring and the orientation of the aldehyde, hydroxyl, and ethyl substituents.

Table 1: Hypothetical Table of Selected Bond Lengths and Angles for this compound (Data Not Available)

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | Data Not Available |

| C=O Bond Length (Å) | Data Not Available |

| O-H Bond Length (Å) | Data Not Available |

| C-C-C (ring) Angle (°) | Data Not Available |

Analysis of Crystal Packing and Intermolecular Interactions

Without crystallographic data, a detailed analysis of the crystal packing and intermolecular interactions is not possible. A study of the crystal lattice would be required to identify and characterize non-covalent interactions such as hydrogen bonds (likely involving the hydroxyl and aldehyde groups), halogen bonds (involving the bromine atom), and potential π-π stacking between the aromatic rings. These interactions are fundamental to understanding the supramolecular assembly and the physical properties of the compound in the solid state.

Polymorphism and its Structural Implications

No studies on the polymorphism of this compound have been reported. Polymorphism, the ability of a substance to exist in more than one crystal form, can have significant implications for its physical and chemical properties. Investigating whether this compound can form different polymorphs would require screening for various crystalline forms under different crystallization conditions and subsequent structural analysis.

Advanced Analytical Techniques

Vibrational Circular Dichroism (VCD) for Chiral Derivatives

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that can determine the absolute configuration of chiral molecules. As this compound is itself achiral, VCD studies would not be applicable. However, if chiral derivatives of this compound were to be synthesized, VCD could be a powerful tool for their stereochemical elucidation. To date, no such studies on chiral derivatives have been found in the literature.

Raman Spectroscopy for Complementary Vibrational Information

There is no published Raman spectrum for this compound. Raman spectroscopy would provide valuable complementary information to infrared (IR) spectroscopy, particularly for vibrations that are weak or inactive in the IR spectrum. A detailed analysis of the Raman spectrum would allow for the assignment of vibrational modes corresponding to the functional groups present in the molecule, such as the C-Br, C=O, O-H, and C-C stretching and bending vibrations.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are fundamental to understanding the molecule at an electronic level. These calculations provide detailed information about the geometric and electronic properties of the compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like 3-Bromo-5-ethyl-4-hydroxybenzaldehyde, a common approach involves using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.gov This level of theory is effective for optimizing the molecular geometry, which involves finding the most stable three-dimensional arrangement of the atoms by locating the minimum energy structure on the potential energy surface. nih.govmdpi.com

The geometry optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the precise lengths of the C-C bonds within the benzene (B151609) ring, the C=O bond of the aldehyde group, and the C-Br bond, as well as the angles between these bonds. This optimized structure is the foundation for all other subsequent computational analyses. nih.gov

Electronic structure analysis through DFT also involves mapping the electron density to understand charge distribution. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electrophilic and nucleophilic sites of the molecule. nih.govmalayajournal.org In a typical MEP map, regions of negative potential, often associated with electronegative atoms like oxygen, are colored red and indicate sites susceptible to electrophilic attack. Regions of positive potential, usually around hydrogen atoms, are colored blue and represent sites for nucleophilic attack. nih.govmalayajournal.org

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. malayajournal.orgedu.krd The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron, while the LUMO's energy is related to the electron affinity, the energy released when an electron is added. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap implies high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. edu.krdnih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov For similar aromatic aldehydes, this energy gap is typically calculated to be in the range of 3 to 5 eV. mdpi.commalayajournal.org Visualization of the HOMO and LUMO orbitals shows the distribution of electron density for these frontier orbitals, indicating the most probable regions for donor-acceptor interactions in a chemical reaction.

From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated, including:

Electronegativity (χ) : The tendency of the molecule to attract electrons.

Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. edu.krd

Chemical Softness (S) : The reciprocal of hardness, indicating higher reactivity. edu.krd

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it is saturated with electrons.

Table 1: Calculated Quantum Chemical Parameters (Illustrative) This table is illustrative of the parameters that would be calculated in a typical DFT study. Actual values for this compound would require a specific computational study.

| Parameter | Formula | Significance |

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Electronegativity (χ) | (I+A)/2 | Electron attracting tendency |

| Chemical Hardness (η) | (I-A)/2 | Resistance to charge transfer |

| Chemical Softness (S) | 1/η | Measure of reactivity |

| Electrophilicity Index (ω) | μ²/2η (where μ = -χ) | Electrophilic nature |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy : The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. science.gov These theoretical values, when compared with experimental data, help in the precise assignment of signals in the NMR spectrum.

IR Spectroscopy : The vibrational frequencies of the molecule can be calculated from the optimized geometry. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. nih.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental spectra. nih.gov

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). mdpi.com This method calculates the excitation energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. These calculations help in understanding the electronic transitions within the molecule, often from HOMO to LUMO or other nearby orbitals. mdpi.com

Vibrational frequency analysis is not only crucial for predicting the IR spectrum but also for confirming the nature of the optimized geometry. A true energy minimum structure, representing a stable conformer, will have no imaginary frequencies. nih.gov The presence of one or more imaginary frequencies indicates a transition state rather than a stable molecule.

This analysis provides a detailed breakdown of the vibrational modes of the molecule, such as the stretching and bending of the O-H, C=O, and C-H bonds, as well as the vibrations of the aromatic ring. nih.gov By studying the potential energy surface, different conformers of this compound, arising from the rotation of the ethyl and hydroxyl groups, can be identified. The relative energies of these conformers can be calculated to determine the most stable conformation. iu.edu.sa

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their dynamic nature.

MD simulations can model the behavior of this compound in a solvent environment, such as water or an organic solvent. These simulations track the movements of every atom in the system over a period of time by solving Newton's equations of motion.

This approach allows for the exploration of the molecule's conformational landscape in solution. It can reveal the flexibility of the ethyl group, the rotation of the aldehyde and hydroxyl groups, and how these motions are influenced by interactions with solvent molecules. nih.gov MD simulations can provide information on the stability of different conformers in a dynamic environment and the timescales of transitions between them. This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors, in a real-world setting.

Molecular Modeling and Docking Studies:A critical lack of information exists regarding the investigation of this compound as a ligand. There are no published molecular docking studies to explore its potential interactions with biological targets like enzyme active sites or protein binding pockets. Consequently, there is no data on its possible binding modes or interaction energies.

While research exists on similar brominated hydroxybenzaldehyde derivatives, the strict focus on this compound, as requested, cannot be fulfilled with scientifically accurate and detailed findings. The subtle changes in the position and nature of substituent groups (e.g., ethyl vs. ethoxy, or the position of the bromine atom) can significantly alter the computational and biological profile of a molecule. Therefore, extrapolating data from related compounds would be scientifically unsound and speculative.

Reaction Mechanism Prediction and Transition State Analysis

Theoretical investigations on similar substituted benzaldehydes can provide a general framework for predicting the reactivity of the aldehyde functional group. For instance, studies on other hydroxy- and bromo-substituted benzaldehydes often explore reactions such as nucleophilic addition to the carbonyl group, condensation reactions, and oxidation or reduction of the aldehyde. nih.govmdpi.comresearchgate.net These studies typically involve mapping the potential energy surface of a reaction to identify the minimum energy pathway from reactants to products, which proceeds through a high-energy transition state.

For a hypothetical reaction involving this compound, computational analysis would typically proceed as follows:

Geometry Optimization: The ground state structures of the reactants, products, and intermediates are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting reactants to products. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Such analyses provide deep insights into the reaction's feasibility, kinetics, and mechanism. For example, in a condensation reaction, theoretical studies can model the stepwise process, including the formation of a hemiaminal intermediate and its subsequent dehydration to form a Schiff base, identifying the rate-determining step through comparison of activation barriers. nih.govmdpi.com The electronic effects of the bromo and ethyl substituents on the benzene ring would be expected to influence the reactivity of the aldehyde group, a factor that computational models can quantify.

However, without specific published research on this compound, any detailed discussion of its reaction mechanisms, along with specific data on transition states, would be speculative. The scientific community relies on such peer-reviewed computational studies to establish a detailed understanding of a compound's chemical behavior at a molecular level.

Derivatization and Scaffold Development

Synthesis of Novel Derivatives Leveraging the 3-Bromo-5-ethyl-4-hydroxybenzaldehyde Core

The core structure of this compound serves as a versatile template for the synthesis of a variety of novel derivatives through targeted chemical transformations at its key functional sites.

The aldehyde functionality is a prime site for derivatization, readily undergoing condensation reactions with nitrogen-based nucleophiles to form C=N double bonds.

Oximes: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base such as triethylamine (B128534) in a solvent like ethanol (B145695) leads to the formation of the corresponding oxime. This reaction typically proceeds by heating the mixture to reflux for a few hours.

Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) in an acidic medium yields hydrazones. For instance, reacting the aldehyde with a substituted hydrazide in methanol (B129727) can produce novel hydrazone compounds.

Schiff Bases: The reaction with primary amines (anilines, alkylamines) in a suitable solvent like ethanol, often with acid catalysis, results in the formation of Schiff bases (imines). These reactions are generally carried out by refluxing an equimolar mixture of the aldehyde and the amine.

Acetals: Protection of the aldehyde group can be achieved by forming acetals. This is typically done by reacting the aldehyde with an alcohol (e.g., methanol, ethanol) or a diol (e.g., ethylene (B1197577) glycol) under acidic conditions to prevent unwanted reactions at the aldehyde site during subsequent modifications of the molecule.

Table 1: Examples of Aldehyde Functionalization Reactions

| Derivative Type | Reagent(s) | Typical Conditions | Product Structure |

|---|---|---|---|

| Oxime | Hydroxylamine hydrochloride, Base (e.g., Triethylamine) | Ethanol, Reflux | |

| Hydrazone | Substituted Hydrazine (e.g., 3-Bromobenzohydrazide) | Methanol, Reflux | |

| Schiff Base | Primary Amine (e.g., p-Toluidine) | Ethanol, Reflux |

The phenolic hydroxyl group is another key site for introducing molecular diversity.

Ethers: Williamson ether synthesis can be employed by first treating the phenol (B47542) with a base (e.g., potassium carbonate) to form the phenoxide ion, followed by reaction with an alkyl halide (e.g., 1-bromo-2-methylpropane) in a solvent like acetone. This method allows for the introduction of various alkyl or substituted alkyl chains.

Esters: Esterification can be achieved by reacting the phenolic hydroxyl group with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction is a common strategy for introducing a wide range of acyl groups.

Urethanes: The reaction of the phenolic hydroxyl group with isocyanates leads to the formation of urethanes (carbamates). This reaction typically proceeds under mild conditions and provides access to another class of derivatives.

The bromine atom on the aromatic ring opens up possibilities for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the accessible chemical space.

Alkylation via Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating new C-C bonds. Reacting the bromo-benzaldehyde with various arylboronic acids in the presence of a palladium catalyst and a base can yield a diverse library of biaryl compounds.

Amination: Palladium-catalyzed Buchwald-Hartwig amination can be used to introduce primary or secondary amines at the bromine position.

Cyanation: The bromine can be substituted with a cyano group through reactions like the Rosenmund-von Braun reaction, which involves heating with copper(I) cyanide.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst/Base | Product |

|---|

While less commonly targeted, the ethyl group can also be modified.

Oxidation: The benzylic position of the ethyl group is susceptible to oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the entire alkyl side chain can be oxidized to a carboxylic acid group. However, achieving selective oxidation to other functionalities like a ketone or alcohol would require milder and more specific reagents. It is important to note that the aldehyde group would likely need to be protected prior to such an oxidation to prevent its conversion to a carboxylic acid.

Design and Synthesis of Hybrid Molecules Incorporating the Benzaldehyde (B42025) Scaffold

The this compound scaffold can be integrated into larger, more complex molecules, including those containing heterocyclic systems, to create hybrid structures with potentially novel properties.

The aldehyde functionality is a convenient handle for constructing heterocyclic rings. One notable example is the Biginelli reaction, a one-pot cyclocondensation reaction.

Synthesis of Dihydropyrimidines: The reaction of this compound with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea, typically under acidic catalysis, can yield dihydropyrimidine (B8664642) derivatives. These heterocycles are of significant interest in medicinal chemistry. This multicomponent reaction allows for the efficient assembly of complex heterocyclic structures incorporating the substituted benzaldehyde core.

Linker Strategies for Dimerization or Oligomerization

Dimerization and oligomerization are synthetic strategies used to create larger, more complex molecules from smaller monomeric units. These larger molecules can exhibit unique properties and functionalities. This process often involves the use of "linker" molecules that connect two or more monomers. The aldehyde and hydroxyl groups on this compound present chemically viable points for such connections.

However, a thorough review of published scientific literature reveals no specific studies detailing linker strategies for the dimerization or oligomerization of this compound. Research in this specific area has not been documented in available scientific databases.

Development of Novel Ligands and Chelating Agents

The structural characteristics of this compound make it a plausible candidate for development into ligands, which are molecules that can bind to metal ions. The hydroxyl and aldehyde groups, in particular, can be modified to create chelating agents that can form multiple bonds with a single metal ion.

Multidentate ligands, which possess multiple donor atoms, can form stable complexes with metal ions. A common strategy for creating such ligands from phenolic aldehydes is through the synthesis of Schiff bases. This typically involves the condensation reaction of the aldehyde group with a primary amine. The resulting imine nitrogen, along with the phenolic oxygen, can then act as donor atoms for metal coordination.

Despite the theoretical potential for this compound to serve as a precursor for multidentate ligands, a detailed search of scientific literature indicates a lack of specific research on the design and synthesis of such ligands derived from this particular compound. While studies exist for analogous compounds like 5-bromosalicylaldehyde, this specific information is not available for this compound. nih.govnih.govresearchgate.net

The study of how ligands interact and bond with transition metals is known as coordination chemistry. The formation of stable complexes between ligands and metals can lead to new materials with interesting catalytic, magnetic, or optical properties. Ligands derived from substituted salicylaldehydes are known to form stable complexes with a variety of transition metals. nih.govscirj.org

For the specific compound this compound, there is no available research in the scientific literature detailing its coordination chemistry with transition metals. Consequently, there are no documented studies on the properties or structures of any potential metal complexes involving ligands derived from this molecule.

Applications in Chemical Sciences

Analytical Chemistry Applications

Use as a Chemical Reagent for Detection or Derivatization

There is no available scientific literature detailing the use of 3-Bromo-5-ethyl-4-hydroxybenzaldehyde as a chemical reagent for the detection or derivatization of other analytes. The functional groups present in the molecule—an aldehyde, a hydroxyl group, and a bromo substituent on a benzene (B151609) ring—suggest potential reactivity that could theoretically be exploited for such purposes. Aldehyde groups are known to react with various nucleophiles, and phenolic hydroxyl groups can be targeted in derivatization reactions to enhance detectability in techniques like chromatography. However, no published studies have specifically investigated or validated these potential applications for this particular compound.

Reference Standard for Chromatographic and Spectroscopic Analysis

Currently, this compound is not widely listed or documented as a commercially available reference standard for chromatographic or spectroscopic analysis. While it possesses chromophores that would allow for detection by UV-Vis spectroscopy and is suitable for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), its purity, stability, and characterization as a certified reference material have not been established in accessible literature. Without such certification and supporting documentation, its use as a reliable standard for qualitative or quantitative analysis is limited.

Development of Quantitative Analytical Methods

Consistent with the lack of information in the preceding sections, there are no published quantitative analytical methods specifically developed for the determination of this compound in any matrix. The development of such methods would require a pure reference standard and would involve validation of parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). As no studies detailing these procedures for this compound are available, no data on its quantitative analysis can be presented.

Biological Activity Studies: Mechanistic and in Vitro Investigations

Investigation of Molecular Interactions with Biomacromolecules

To understand the biological potential of a compound, its direct interactions with key biological macromolecules are investigated. These studies are fundamental in identifying potential therapeutic targets and elucidating mechanisms of action.

Enzyme Inhibition Kinetics and Mechanism Elucidation

Future research on 3-Bromo-5-ethyl-4-hydroxybenzaldehyde would involve screening its inhibitory activity against a panel of enzymes. Should any significant inhibition be observed, detailed kinetic studies would be necessary to determine the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key parameters such as the inhibition constant (Kᵢ).

Interactive Data Table: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | IC₅₀ (µM) | Type of Inhibition |

| Not Determined | Not Determined | Not Determined |

| Not Determined | Not Determined | Not Determined |

| Not Determined | Not Determined | Not Determined |

This table is for illustrative purposes only, as no experimental data is currently available.

Receptor Binding Studies and Allosteric Modulation

Investigating the affinity of this compound for various cellular receptors is another critical area of research. Radioligand binding assays or surface plasmon resonance (SPR) could be employed to determine binding constants (Kₐ or Kₔ) for specific receptors. Furthermore, studies would be required to ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator.

Nucleic Acid (DNA/RNA) Binding and Intercalation Studies